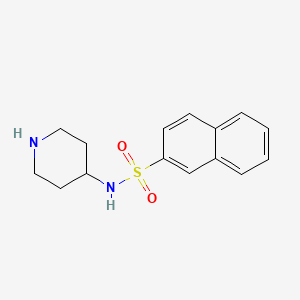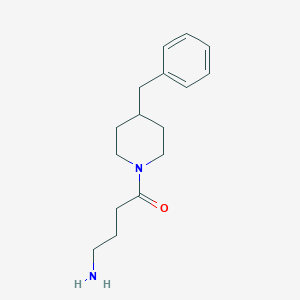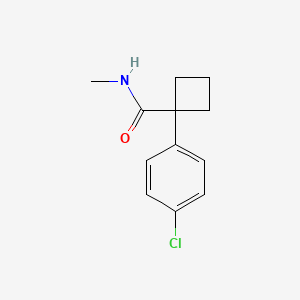![molecular formula C11H15FN2O2S B7518743 1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
1-[(2-Fluorophenyl)methylsulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Fluorophenyl)methylsulfonyl]piperazine, commonly known as FMP, is a chemical compound used in scientific research. It is a piperazine derivative that has gained attention due to its potential therapeutic applications.
科学的研究の応用
FMP has been studied for its potential therapeutic applications in various diseases. It has been found to have an inhibitory effect on the growth of cancer cells, particularly in breast cancer, lung cancer, and glioblastoma. FMP has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, FMP has been studied for its potential use in the treatment of depression and anxiety disorders.
作用機序
The mechanism of action of FMP is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. FMP has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
FMP has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the expression of genes involved in cancer cell growth and proliferation. FMP has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
実験室実験の利点と制限
One advantage of using FMP in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is its relatively low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
Future research on FMP could focus on its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of FMP and to identify any potential side effects or toxicity. Finally, research could be conducted to develop new synthetic methods for FMP that improve its solubility and ease of use in experiments.
Conclusion:
In conclusion, FMP is a piperazine derivative that has potential therapeutic applications in various diseases. Its synthesis method involves the reaction of 1-(2-fluorobenzyl) piperazine with methanesulfonyl chloride in the presence of a base. FMP has been shown to have antitumor, anticonvulsant, and anxiolytic effects. While FMP has potential advantages for lab experiments, such as its therapeutic applications, its low solubility in water may limit its use in certain experiments. Future research on FMP could focus on its potential therapeutic applications in other diseases, elucidating its mechanism of action, and developing new synthetic methods that improve its solubility and ease of use in experiments.
合成法
The synthesis of FMP involves the reaction of 1-(2-fluorobenzyl) piperazine with methanesulfonyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified through crystallization or column chromatography.
特性
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c12-11-4-2-1-3-10(11)9-17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWKGYQDMJZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
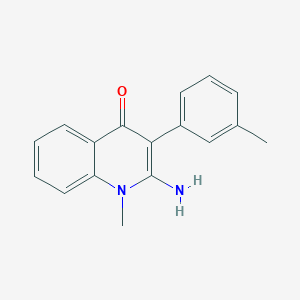
![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)
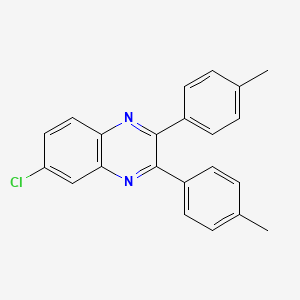
![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)

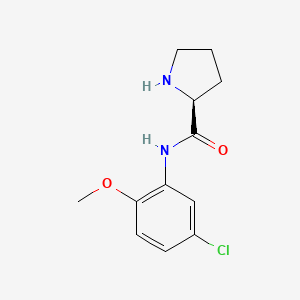
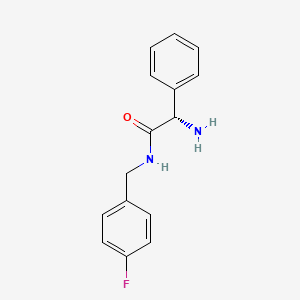
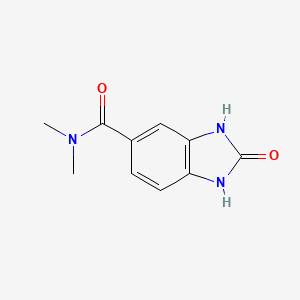
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
